Cas no 1364933-64-1 (4-Fluoro-4-methylaminorex)

4-Fluoro-4-methylaminorexは、合成されたアミノレックス系化合物の一種であり、中枢神経系に作用する刺激薬として研究されています。その化学構造は、4位のフッ素置換とメチルアミン基の導入により、従来のアミノレックス類とは異なる特性を示します。この修飾により、代謝安定性の向上や受容体親和性の変化が期待され、薬理学的研究において有用なツールとなる可能性があります。特に、神経伝達物質の再取り込み阻害や放出促進に関するメカニズム解明に寄与すると考えられます。ただし、その詳細な薬理作用や安全性については、さらなる科学的検証が必要です。

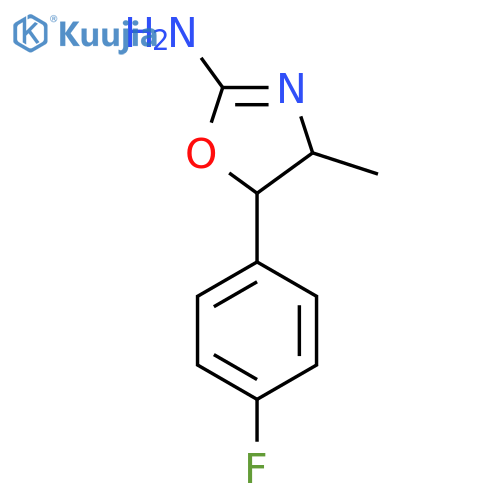

4-Fluoro-4-methylaminorex structure

商品名:4-Fluoro-4-methylaminorex

CAS番号:1364933-64-1

MF:C10H11FN2O

メガワット:194.205545663834

CID:4762633

4-Fluoro-4-methylaminorex 化学的及び物理的性質

名前と識別子

-

- 4-fluoro-4-methylaminorex

- 4'-Fluoro 4-mar

- p-F-4-Methylaminorex

- 4-Fpo

- Para-fluoro methylaminorex

- p-Fluoro-4-methylaminorex

- 4'-Fluoro-4-methylaminorex

- Para-fluoro-4-methylaminorex

- QMW9X4B373

- 5-(4-Fluorophenyl)-4,5-dihydro-4-methyl-2-oxazolamine

- 5-(4-Fluorophenyl)-4-methyl-4,5-dihydrooxazol-2-amine

- 2-Oxazolamine, 5-(4-fluorophenyl)-4,5-dihydro-4-methyl-

- 4-Methyl-5-(4-fluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine

- 5-(4-fluorophenyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine

- 4-Fluoro-4-methylaminorex

-

- インチ: 1S/C10H11FN2O/c1-6-9(14-10(12)13-6)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H2,12,13)

- InChIKey: UYKYWISHPDEDRQ-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)C1C(C)N=C(N)O1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 236

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 47.6

4-Fluoro-4-methylaminorex 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AX54187-1mg |

4-fluoro-4-methylaminorex |

1364933-64-1 | ≥98% | 1mg |

$73.00 | 2024-04-20 | |

| 1PlusChem | 1P01EH4B-1mg |

4-fluoro-4-methylaminorex |

1364933-64-1 | ≥98% | 1mg |

$124.00 | 2023-12-22 | |

| 1PlusChem | 1P01EH4B-5mg |

4-fluoro-4-methylaminorex |

1364933-64-1 | ≥98% | 5mg |

$339.00 | 2023-12-22 | |

| A2B Chem LLC | AX54187-5mg |

4-fluoro-4-methylaminorex |

1364933-64-1 | ≥98% | 5mg |

$251.00 | 2024-04-20 |

4-Fluoro-4-methylaminorex 関連文献

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

1364933-64-1 (4-Fluoro-4-methylaminorex) 関連製品

- 124-83-4((1R,3S)-Camphoric Acid)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量